N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine
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Overview
Description
N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine is a heterocyclic compound with a unique structure that includes a chlorophenyl group and an oxazin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with 2,2,4-trimethyl-1,3-oxazolidine under acidic conditions to form the desired oxazin ring . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,2-phenylenediamine: An intermediate for the synthesis of other compounds.
N-(4-Chlorophenyl)formamide: Used in various chemical reactions and as a precursor for other compounds.
N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: Investigated for its biological activities.
Uniqueness
N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine is unique due to its oxazin ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62642-88-0 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-amine |
InChI |
InChI=1S/C13H17ClN2O/c1-9-8-13(2,3)16-12(17-9)15-11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChI Key |
ZVBOHRGVAPZLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)NC2=CC=C(C=C2)Cl)(C)C |
Origin of Product |
United States |
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